6-(1-Hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Overview
Description
6-(1-Hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a hydroxyethylidene group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be achieved through various synthetic routes. One common method involves the reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides under basic conditions. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
6-(1-Hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyethylidene group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylidene group may yield ketones, while reduction may produce ethyl derivatives.
Scientific Research Applications
6-(1-Hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 6-(1-Hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other enzymes and receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound shares a similar triazolopyrimidine core but differs in the substituents at the 5 and 7 positions.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused ring system, but with a pyrazole ring instead of a triazole ring.
Uniqueness
6-(1-Hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyethylidene group at the 6-position is particularly noteworthy, as it influences the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
6-(1-hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-4(12)5-2-8-7-9-3-10-11(7)6(5)13/h2-3,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGODPUXRWOWIEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C=NC2=NC=NN2C1=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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